

Clinical trial results and limitations of SCH-900271

Author: BenchChem Technical Support Team. **Date:** December 2025

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A comprehensive analysis of Smoothed inhibitors in the treatment of advanced basal cell carcinoma reveals comparable efficacy and distinct safety profiles for the two leading agents, vismodegib and sonidegib. While both drugs have demonstrated significant clinical benefit, their application is tempered by treatment-related adverse events. This guide provides a detailed comparison of their clinical trial data, experimental protocols, and the underlying signaling pathway.

Comparative Clinical Trial Data

The efficacy and safety of vismodegib and sonidegib have been established in pivotal clinical trials. The following tables summarize the key quantitative data from these studies, providing a clear comparison for researchers and drug development professionals.

Table 1: Efficacy of Vismodegib and Sonidegib in Locally Advanced Basal Cell Carcinoma (laBCC)

Efficacy Endpoint	Vismodegib (ERIVANCE study)[1][2][3]	Sonidegib (BOLT study)[4][5][6][7]
Objective Response Rate (ORR) - Independent Review	43%	58% (200 mg dose)
Objective Response Rate (ORR) - Investigator Assessed	60.3%	56% (200 mg dose)
Complete Response (CR) Rate - Investigator Assessed	20 patients	5% (200 mg dose)
Partial Response (PR) Rate - Investigator Assessed	18 patients	53% (200 mg dose)
Median Duration of Response (DOR)	26.2 months	Not reached (at 30-month analysis)
Median Progression-Free Survival (PFS)	9.5 months	~22 months (200 mg dose)

Table 2: Efficacy of Vismodegib and Sonidegib in Metastatic Basal Cell Carcinoma (mBCC)

Efficacy Endpoint	Vismodegib (ERIVANCE study)[1][2][3]	Sonidegib (BOLT study)[4][5][6][7]
Objective Response Rate (ORR) - Independent Review	30%	8% (200 mg dose)
Objective Response Rate (ORR) - Investigator Assessed	48.5% (all partial responses)	8% (200 mg dose)
Disease Control Rate (DCR)	Not explicitly reported, but high	92% (200 mg dose)
Median Duration of Response (DOR)	14.8 months	24 months (200 mg dose)
Median Progression-Free Survival (PFS)	9.5 months	13.1 months (200 mg dose)
Median Overall Survival (OS)	33.4 months	Not reached (at 30-month analysis)

Table 3: Common Adverse Events (Any Grade)

Adverse Event	Vismodegib (ERIVANCE study)[2]	Sonidegib (BOLT study, 200 mg dose)[4][7]
Muscle Spasms	71.2%	54%
Alopecia	66.3%	49%
Dysgeusia	55.8%	44%
Weight Decrease	51.9%	30%
Fatigue	43.3%	Not reported as a top AE
Nausea	32.7%	39%
Diarrhea	Not reported as a top AE	32%
Increased Creatine Kinase	Not reported as a top AE	7% (Grade 3/4)

Experimental Protocols of Pivotal Clinical Trials

ERIVANCE (Vismodegib)

The pivotal trial for vismodegib, known as the ERIVANCE study, was a Phase II, international, single-arm, multicenter, two-cohort study[1][2].

- **Patient Population:** The study enrolled 104 patients with either metastatic basal cell carcinoma (mBCC, n=33) or locally advanced basal cell carcinoma (laBCC, n=71)[1]. Patients with laBCC had lesions that were not suitable for surgery or for whom surgery would lead to significant deformity, and for whom radiotherapy was unsuccessful or contraindicated[2].
- **Treatment Regimen:** Patients received 150 mg of vismodegib orally once daily until disease progression or unacceptable toxicity[2].
- **Efficacy Assessment:** The primary endpoint was the objective response rate (ORR) as assessed by an independent review facility[1][3]. For laBCC, response was a composite endpoint that included a reduction in lesion size or complete resolution of ulceration[1]. For mBCC, response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0[1]. Secondary endpoints included investigator-assessed ORR, duration of response (DOR), progression-free survival (PFS), and overall survival (OS)[3].

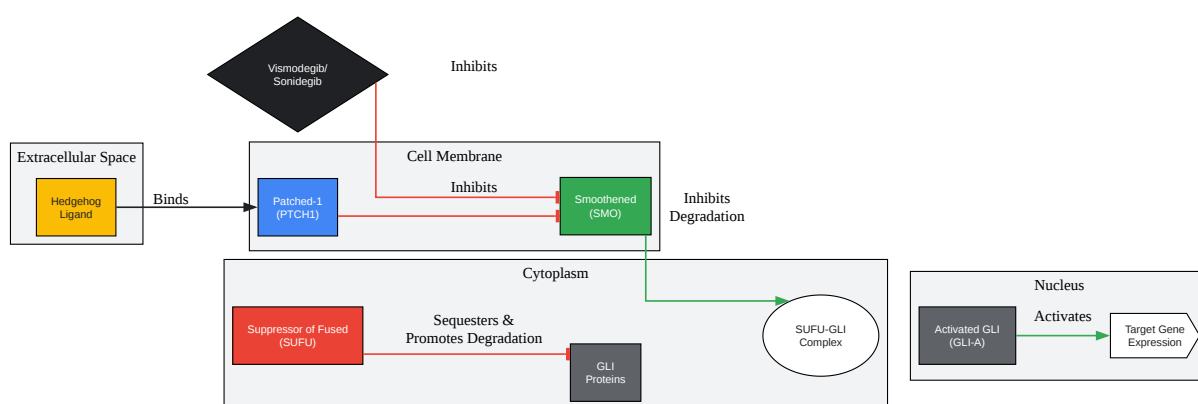
BOLT (Sonidegib)

The key clinical trial for sonidegib was the BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) study, a Phase II, randomized, double-blind, multicenter trial[4][5][6].

- **Patient Population:** The study enrolled patients with laBCC not amenable to local therapy or mBCC[4][5].
- **Treatment Regimen:** Patients were randomized to receive either 200 mg or 800 mg of sonidegib orally once daily[4]. The 200 mg dose was ultimately approved as it offered a more favorable safety profile with comparable efficacy for laBCC[7].
- **Efficacy Assessment:** The primary endpoint was the objective response rate (ORR)[7]. Efficacy was assessed by a central review based on modified RECIST criteria for laBCC and RECIST v1.1 for mBCC[7]. Other endpoints included duration of response (DOR) and progression-free survival (PFS)[7].

Signaling Pathway and Experimental Workflow

The therapeutic effect of both vismodegib and sonidegib is mediated through the inhibition of the Hedgehog (Hh) signaling pathway. A diagram of this pathway is provided below.



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Caption: The Hedgehog signaling pathway and the mechanism of action of Smoothed inhibitors.

Limitations and Resistance

A significant limitation of Smoothed inhibitors is the development of resistance. In some patients, tumors that initially respond to treatment may become refractory[8]. This can occur through mutations in the Smoothed (SMO) protein, which prevent the drug from binding effectively[8]. The study by Danial et al. showed that advanced BCCs resistant to vismodegib

were also refractory to sonidegib, suggesting cross-resistance between these two SMO inhibitors[8].

Furthermore, the adverse event profile of these drugs can lead to treatment discontinuation. In the ERIVANCE trial, 21.2% of patients discontinued vismodegib due to adverse reactions[1]. Similarly, in the BOLT trial, 30% of patients on the 200 mg dose of sonidegib discontinued due to adverse events[7]. The most common side effects, such as muscle spasms, alopecia, and dysgeusia, can significantly impact a patient's quality of life[2][4][7].

In conclusion, while vismodegib and sonidegib represent a significant advancement in the treatment of advanced basal cell carcinoma, their use requires careful management of adverse effects and consideration of potential resistance mechanisms. Future research may focus on combination therapies or novel agents to overcome these limitations.

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- To cite this document: BenchChem. [Clinical trial results and limitations of SCH-900271]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610744#clinical-trial-results-and-limitations-of-sch-900271]

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